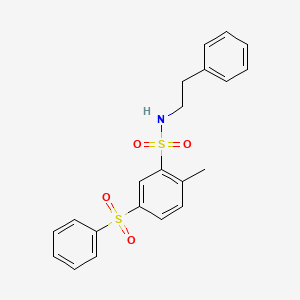
2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid generated .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions, including the synthesis of imidazoles.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar therapeutic uses.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides typically inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s activity . This compound may target similar pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylsulfonyl)benzenesulfonamide: Another sulfonamide with similar structural features.
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Uniqueness
2-methyl-N-phenethyl-5-(phenylsulfonyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides. Its phenethyl group, for example, could influence its solubility and interaction with biological targets.
Properties
CAS No. |
450354-79-7 |
|---|---|
Molecular Formula |
C21H21NO4S2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-methyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H21NO4S2/c1-17-12-13-20(27(23,24)19-10-6-3-7-11-19)16-21(17)28(25,26)22-15-14-18-8-4-2-5-9-18/h2-13,16,22H,14-15H2,1H3 |
InChI Key |
LIZDBEGZOXTKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(5H)-Furanone, 3-bromo-4-[4-(methylthio)phenyl]-](/img/structure/B14241689.png)
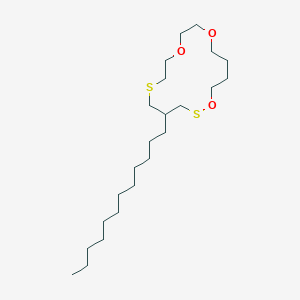
![[(Pent-2-en-1-yl)oxy]acetic acid](/img/structure/B14241692.png)

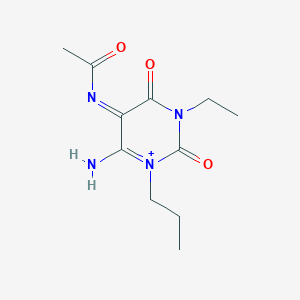
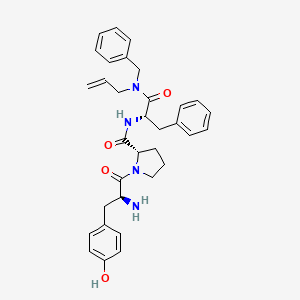
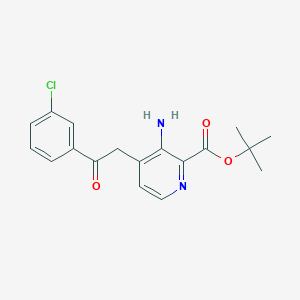
![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)
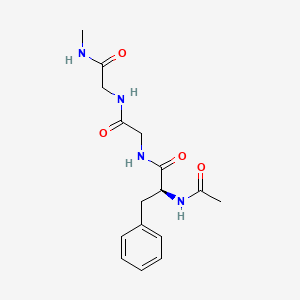
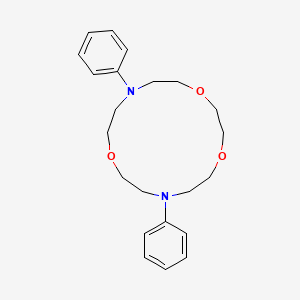
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
![N-Cyclohexyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14241746.png)

![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)
